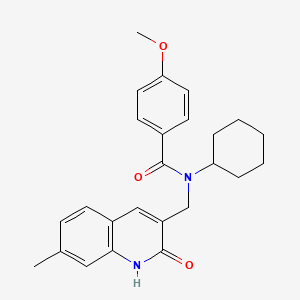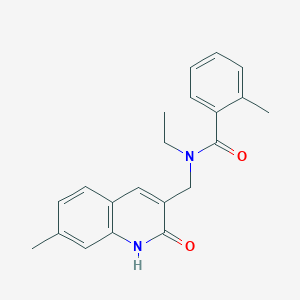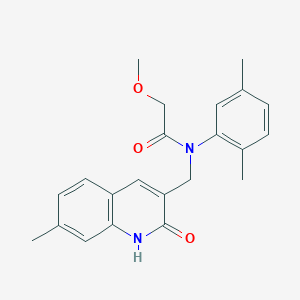
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPPEA, and it belongs to the class of sulfonamide compounds. DPPEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of DPPEA is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DPPEA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DPPEA exhibits a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. Additionally, DPPEA has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
実験室実験の利点と制限
One of the main advantages of DPPEA is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a wide range of diseases. Additionally, DPPEA is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DPPEA is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DPPEA. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for DPPEA. Finally, more research is needed to investigate the safety and toxicity of DPPEA in vivo, as well as its potential interactions with other drugs.
合成法
The synthesis of DPPEA involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride to produce 3,4-dimethoxyphenethyl p-toluenesulfonate. The resulting compound is then reacted with pyridine-3-carboxaldehyde to produce 2-(3,4-dimethoxyphenethyl)-N-(pyridin-3-ylmethyl)phenethylamine. Finally, this compound is reacted with acetic anhydride to produce DPPEA.
科学的研究の応用
DPPEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DPPEA has been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-31-22-11-10-21(15-23(22)32-2)33(29,30)27(14-12-19-7-4-3-5-8-19)18-24(28)26-17-20-9-6-13-25-16-20/h3-11,13,15-16H,12,14,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODSMUBJEBVKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)

![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)





![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)

